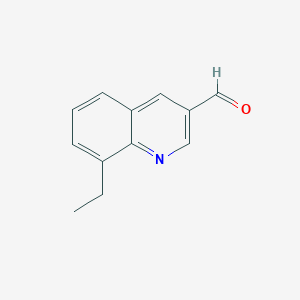

8-Ethylquinoline-3-carbaldehyde

CAS No.:

Cat. No.: VC13512859

Molecular Formula: C12H11NO

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11NO |

|---|---|

| Molecular Weight | 185.22 g/mol |

| IUPAC Name | 8-ethylquinoline-3-carbaldehyde |

| Standard InChI | InChI=1S/C12H11NO/c1-2-10-4-3-5-11-6-9(8-14)7-13-12(10)11/h3-8H,2H2,1H3 |

| Standard InChI Key | MAQSJFSXSKNUMF-UHFFFAOYSA-N |

| SMILES | CCC1=CC=CC2=CC(=CN=C21)C=O |

| Canonical SMILES | CCC1=CC=CC2=CC(=CN=C21)C=O |

Introduction

Structural Characteristics and Molecular Properties

Core Quinoline Framework

The quinoline nucleus consists of a benzene ring fused to a pyridine ring, conferring aromaticity and planar geometry. Substitutions at the 3- and 8-positions significantly influence electronic distribution and steric effects. In 8-ethylquinoline-3-carbaldehyde, the ethyl group introduces electron-donating inductive effects, while the aldehyde at position 3 enhances electrophilicity .

Electronic Effects

The ethyl group’s +I effect increases electron density at the 8-position, potentially stabilizing intermediates in electrophilic substitution reactions. Conversely, the aldehyde group withdraws electrons via resonance, creating a polarized system that facilitates nucleophilic attacks at the carbonyl carbon .

Steric Considerations

The ethyl substituent’s bulkiness may hinder reactions at adjacent positions, directing reactivity toward the less hindered 5- or 7-positions of the quinoline ring. This steric guidance is critical in designing regioselective synthetic routes .

Synthetic Methodologies

Nucleophilic Aromatic Substitution

Analogous to 8-methylquinoline derivatives, 8-ethylquinoline-3-carbaldehyde may be synthesized via nucleophilic substitution. For example, 2-chloroquinoline-3-carbaldehydes can undergo substitution with ethylamine or ethyl-containing nucleophiles. A catalytic system using cetyltrimethylammonium bromide (CTAB) in polyethylene glycol (PEG-400) has demonstrated efficacy in similar reactions, achieving yields up to 98% under optimized conditions .

Table 1: Comparative Synthesis Parameters for Quinoline-3-carbaldehydes

| Condition | Solvent | Catalyst | Time (hr) | Yield (%) |

|---|---|---|---|---|

| Piperidine substitution | PEG-400 | CTAB | 2.5 | 98 |

| Ethanol reflux | EtOH | K₂CO₃ | 24 | 60 |

Cyclization Approaches

Quinoline derivatives are often synthesized via the Skraup or Doebner-Miller reactions, utilizing aniline derivatives and α,β-unsaturated carbonyl compounds. For 8-ethylquinoline-3-carbaldehyde, cyclization of 3-ethylaniline with acrolein derivatives under acidic conditions could yield the target compound, though specific protocols require further validation.

Reactivity and Functionalization

Aldehyde Group Reactivity

The formyl group at position 3 participates in condensation reactions, forming Schiff bases with amines. This reactivity is exploited in pharmaceutical synthesis, where imine intermediates are pivotal for constructing heterocyclic drugs .

Oxidation and Reduction

-

Oxidation: The aldehyde oxidizes to a carboxylic acid using agents like KMnO₄, yielding 8-ethylquinoline-3-carboxylic acid, a potential chelating agent.

-

Reduction: NaBH₄ reduces the aldehyde to a hydroxymethyl group, producing 8-ethylquinoline-3-methanol, useful in polymer crosslinking .

Electrophilic Aromatic Substitution

The ethyl group’s electron-donating nature activates the quinoline ring for electrophilic substitution. Bromination at the 5- or 7-position is likely, enabling further functionalization for material science applications .

Applications in Scientific Research

Pharmaceuticals

Quinoline carbaldehydes serve as intermediates in antitumor and anti-inflammatory agents. The ethyl substituent may enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted therapies .

Fluorescent Materials

The conjugated system of quinoline aldehydes exhibits fluorescence, making them candidates for biosensors. Modulating the ethyl group could tune emission wavelengths for specific imaging applications .

Coordination Chemistry

The aldehyde and quinoline nitrogen act as bidentate ligands for metal ions. 8-Ethylquinoline-3-carbaldehyde may form complexes with Cu²⁺ or Fe³⁺, relevant in catalytic and environmental remediation processes .

Challenges and Future Directions

Synthetic Optimization

Current methods for ethyl-substituted quinolines lack efficiency compared to methyl analogs. Developing green catalysts (e.g., ionic liquids) and microwave-assisted synthesis could reduce reaction times and improve yields .

Toxicity Profiling

No data exists on the compound’s toxicity. Preliminary assessments using in silico models (e.g., ADMET predictions) are recommended before biological studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume